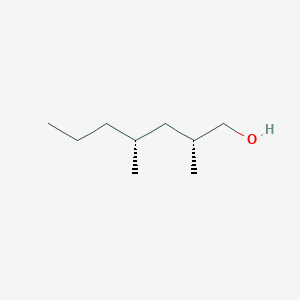

(2r,4r)-2,4-dimethylheptan-1-ol

Beschreibung

(2R,4R)-2,4-Dimethylheptan-1-ol is a chiral secondary alcohol with a seven-carbon backbone and methyl substituents at the 2 and 4 positions, both in the R configuration. The hydroxyl group is located at carbon 1, contributing to its polarity and hydrogen-bonding capability. This compound is part of a broader class of branched alcohols, where stereochemistry significantly influences its physical and chemical properties.

Key identifiers include:

Eigenschaften

CAS-Nummer |

18450-73-2 |

|---|---|

Molekularformel |

C9H20O |

Molekulargewicht |

144.25 g/mol |

IUPAC-Name |

(2R,4R)-2,4-dimethylheptan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |

InChI-Schlüssel |

HVRFWRROUIDGQO-RKDXNWHRSA-N |

SMILES |

CCCC(C)CC(C)CO |

Isomerische SMILES |

CCC[C@@H](C)C[C@@H](C)CO |

Kanonische SMILES |

CCCC(C)CC(C)CO |

Andere CAS-Nummern |

110507-98-7 18450-73-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4r)-2,4-dimethylheptan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process often requires precise control of reaction conditions, including temperature and solvent choice, to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of (2r,4r)-2,4-dimethylheptan-1-ol may involve large-scale catalytic hydrogenation processes. These methods utilize chiral catalysts and are designed to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2r,4r)-2,4-dimethylheptan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction typically converts the alcohol to the corresponding ketone or aldehyde.

Reduction: Further reduction can yield different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) is typical.

Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of halides or esters.

Wissenschaftliche Forschungsanwendungen

(2r,4r)-2,4-dimethylheptan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and stereochemical effects.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of fragrances and flavors due to its specific odor profile.

Wirkmechanismus

The mechanism by which (2r,4r)-2,4-dimethylheptan-1-ol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or as a research tool.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Stereochemical Impact : Enantiomers of 2,4-dimethylheptan-1-ol are critical in pharmaceutical synthesis, where chirality affects biological activity. For example, one enantiomer may bind preferentially to a target enzyme .

- Bicyclic vs. Linear Alcohols : Bicyclic alcohols like those in exhibit enhanced stability in catalytic applications but require complex synthesis routes compared to simpler branched alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.